molecular formula C19H22N2O2 B244006 N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide

N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide

Cat. No. B244006
M. Wt: 310.4 g/mol
InChI Key: UHXPAHDPJVAWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide, also known as NPP, is a synthetic compound that is commonly used in scientific research for its unique properties. This compound belongs to the class of amides and is known for its ability to interact with various biological systems. In

Mechanism of Action

The mechanism of action of N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide is not fully understood. However, it is believed that N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide interacts with various receptors in the body, including the opioid receptors and the cannabinoid receptors. This interaction leads to the activation of various signaling pathways, which ultimately result in the pharmacological effects of N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide.
Biochemical and Physiological Effects
N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide has also been shown to have anticonvulsant properties and can reduce seizure activity in animal models. Additionally, N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide has been shown to have neuroprotective effects and can protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide in lab experiments is its ability to interact with various biological systems. This makes it a valuable tool for studying the pharmacology of various drugs and their effects on the body. However, one limitation of using N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide to avoid any adverse effects.

Future Directions

There are many future directions for the use of N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide can also be used to study the pharmacology of various drugs and their effects on the body. Additionally, N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide can be used to study the mechanisms of various biological processes, such as pain and inflammation. Further research is needed to fully understand the potential applications of N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide in scientific research.
Conclusion
N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide is a synthetic compound that has been extensively used in scientific research for its unique properties. It has various pharmacological effects and has been used in the development of new drugs for the treatment of various diseases. N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide interacts with various receptors in the body, leading to the activation of various signaling pathways and ultimately resulting in its pharmacological effects. N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide has many potential applications in scientific research, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide involves the reaction of 4-aminobenzophenone with phenylacetyl chloride in the presence of a base. The resulting compound is then reacted with pentanoyl chloride to produce N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide. The purity of N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide has been extensively used in scientific research due to its ability to interact with biological systems. It has been shown to have various pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide has also been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[4-[(2-phenylacetyl)amino]phenyl]pentanamide

InChI

InChI=1S/C19H22N2O2/c1-2-3-9-18(22)20-16-10-12-17(13-11-16)21-19(23)14-15-7-5-4-6-8-15/h4-8,10-13H,2-3,9,14H2,1H3,(H,20,22)(H,21,23)

InChI Key

UHXPAHDPJVAWGB-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.